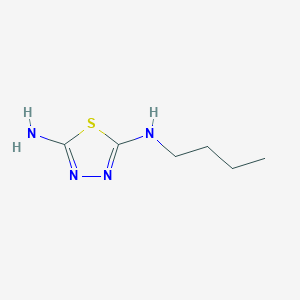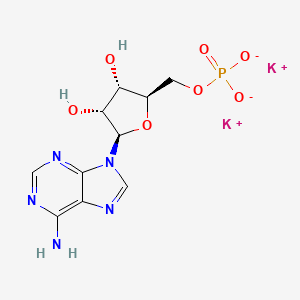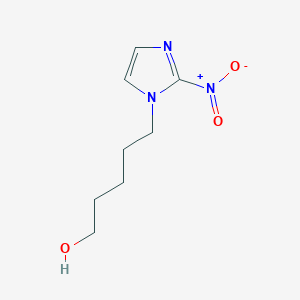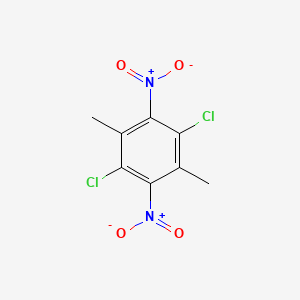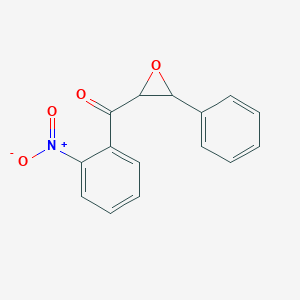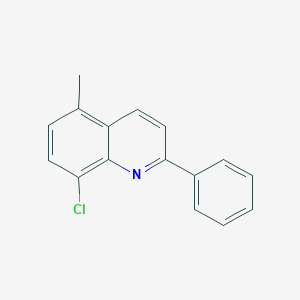![molecular formula C14H11ClN2S B14001537 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide CAS No. 64510-90-3](/img/structure/B14001537.png)
4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]-: is a chemical compound with the molecular formula C14H11ClN2S. It is a derivative of benzenecarbothioamide, characterized by the presence of a 4-chlorophenyl group and an imino group attached to the benzenecarbothioamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- typically involves the reaction of 4-chlorobenzaldehyde with benzenecarbothioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is used in biological studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death .
Comparaison Avec Des Composés Similaires
Thiazole Derivatives: These compounds share a similar thiazole ring structure and exhibit various biological activities, including antimicrobial and antifungal properties.
Benzothiazole Derivatives: These compounds have a benzothiazole core and are known for their anticancer and antimicrobial activities.
Schiff Bases: These compounds contain an imine group and are widely studied for their biological and chemical properties.
Uniqueness: BENZENECARBOTHIOAMIDE,4-[[(4-CHLOROPHENYL)IMINO]METHYL]- is unique due to the presence of both a 4-chlorophenyl group and an imino group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64510-90-3 |
|---|---|
Formule moléculaire |
C14H11ClN2S |
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)iminomethyl]benzenecarbothioamide |
InChI |
InChI=1S/C14H11ClN2S/c15-12-5-7-13(8-6-12)17-9-10-1-3-11(4-2-10)14(16)18/h1-9H,(H2,16,18) |
Clé InChI |
MGTGSOXMYMISSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
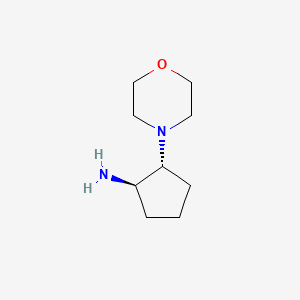
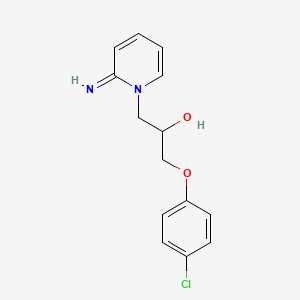

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
